3-(4-Nitrophenyl)-3-oxopropanal
Description
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H7NO4/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,6H,5H2 |
InChI Key |
RWPYTAFTBKEGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5)
- Structure : Replaces the aldehyde group with a nitrile (-CN).
- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(4-nitrophenyl)ethanone with sodium cyanide .
- Properties :
- Applications : Pharmaceutical intermediate (e.g., pyrazole derivatives) .
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)
- Structure : Ester (-COOEt) replaces the aldehyde; nitro group at meta position.
- Molecular Formula: C₁₁H₁₁NO₅ .
- Reactivity : Ester group undergoes hydrolysis to carboxylic acids; nitro at meta position reduces electron-withdrawing effects compared to para .
- Applications : Laboratory chemical for organic synthesis .
3-(4-Nitrophenyl)-2-oxopropanoic Acid (CAS 38335-24-9)
Substituent Position and Additive Groups
Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate (CAS 1540202-48-9)
- Structure : Methyl ester (-COOMe) and methyl substituent on the phenyl ring.
- Molecular Formula: C₁₁H₁₁NO₅ .
- Impact : Methyl group increases steric hindrance, altering reaction kinetics compared to unsubstituted analogs .
2-Hydroxy-1-(4-nitrophenyl)ethanone (CAS 64611-67-2)
Amide Derivatives
N-(4-Nitrophenyl)-3-oxobutyramide (CAS 4835-39-6)
- Structure : Amide (-CONH-) and ketone groups.
- Applications: Potential use in drug design due to amide’s stability and hydrogen-bonding capacity .
Comparative Analysis Table
Preparation Methods
Reaction Overview
The most well-documented synthesis of 3-(4-Nitrophenyl)-3-oxopropanal involves a diazotization reaction followed by condensation with an enaminone precursor. This method, adapted from recent studies on silver(I) complex synthesis, achieves high regioselectivity and yield.
Detailed Procedure
-
Diazotization of 4-Nitroaniline :
A solution of sodium nitrite (1 g in 10 mL H₂O) is added dropwise to a cold (0–5°C) mixture of 4-nitroaniline (10 mmol) in hydrochloric acid (5 mL). The reaction is stirred for 30 minutes to form the aryldiazonium chloride intermediate. -
Coupling with Enaminone :
The diazonium salt is transferred to a solution of 3-(4-chlorophenyl)-3-oxopropanal enaminone (10 mmol) in ethanol (50 mL) containing sodium acetate (1 g in 10 mL H₂O). The mixture is stirred at room temperature for 1 hour, during which the bright yellow product precipitates. -
Isolation and Purification :
The crude product is filtered, washed sequentially with cold ethanol and water, and recrystallized from an ethanol/water mixture (3:1 v/v). This yields this compound as yellow crystals with a melting point of 134°C and a purity of 95%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–25°C (room temperature) |
| Solvent | Ethanol/Water |
| Reaction Time | 1 hour |
| Yield | 90% |
Mechanistic Insights
Diazotization Step
The reaction begins with the protonation of 4-nitroaniline in hydrochloric acid, forming a nitrobenzenediazonium ion. This intermediate is stabilized by resonance between the nitro group and the diazo functionality, enhancing electrophilicity.
Condensation with Enaminone
The enaminone acts as a nucleophile, attacking the diazonium ion at the β-carbon. This step is followed by elimination of nitrogen gas and rearrangement to form the α,β-unsaturated ketone-aldehyde structure. Sodium acetate neutralizes HCl, preventing premature decomposition of the diazonium salt.
Critical Intermediates
-
Nitrobenzenediazonium Chloride :
-
Enaminone Tautomer :
Alternative Synthesis Strategies
Hypothetical Reaction Pathway
-
Substrate Selection :
3-(4-Nitrophenyl)propanal would require an allylic hydrogen for oxidation. -
Oxidation with SeO₂ :
-
Conditions: Reflux in dioxane or acetic acid.
-
Expected outcome: Insertion of a ketone group at the β-position.
-
| Challenge | Consideration |
|---|---|
| Overoxidation | Risk of forming carboxylic acids |
| Regioselectivity | Competing reaction pathways |
Characterization and Validation
Infrared Spectroscopy (IR)
| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| NH stretch | 3130 | Hydrazone NH |
| C=O (aldehyde) | 1720 | Aldehyde carbonyl |
| C=O (ketone) | 1634 | Ketone carbonyl |
| NO₂ asymmetric | 1520 | Nitro group |
Nuclear Magnetic Resonance (¹H NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (CHO) | 9.69 | Singlet | 1H |
| Aromatic (Ar–H) | 7.45–7.87 | Multiplet | 8H |
| NH (hydrazone) | 13.24 | Singlet | 1H |
Discussion of Synthetic Efficiency
Yield Optimization
The diazotization-condensation method achieves a 90% yield under ambient conditions, outperforming traditional approaches that often require cryogenic temperatures or inert atmospheres. Key advantages include:
Limitations and Challenges
-
Sensitivity to Moisture : The diazonium intermediate hydrolyzes readily, necessitating anhydrous conditions during coupling.
-
Byproduct Formation : Trace amounts of 4-nitroaniline (≤2%) may persist, requiring column chromatography for pharmaceutical-grade purity.
Q & A
Q. What are the common synthetic routes for 3-(4-Nitrophenyl)-3-oxopropanal, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and aldehydes under basic conditions. For example, Liu et al. (2010) reported a 72% yield using ethanol as the solvent and sodium hydroxide as the catalyst at 60°C for 6 hours . Optimization involves adjusting molar ratios (e.g., 1:1.2 for aldehyde:ketone), solvent polarity (ethanol vs. methanol), and reaction time. Monitoring via thin-layer chromatography (TLC) ensures completion.
Q. How is this compound characterized, and what key physicochemical properties are critical for experimental design?
Methodological Answer: Characterization employs:
- NMR : NMR (DMSO-d6, δ ppm): 9.80 (s, 1H, CHO), 8.30 (d, J=8.8 Hz, 2H, Ar-H), 7.90 (d, J=8.8 Hz, 2H, Ar-H), 4.20 (s, 2H, CH2) .
- Melting Point : 167–170°C (consistent with purity) .
- Molecular Weight : 193.16 g/mol (C9H7NO4) .
These properties guide solvent selection (e.g., DMSO for solubility) and storage conditions (desiccated, <4°C).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .
- Storage : In amber vials under nitrogen to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies often arise from:
- Force Field Limitations : AMBER vs. CHARMM force fields may mispredict binding affinities.
- Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in simulations .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants and validate docking scores .
Q. What analytical techniques address low detection sensitivity of this compound in biological matrices?
Methodological Answer:
Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic addition reactions compared to non-nitrated analogs?
Methodological Answer: The electron-withdrawing nitro group:
- Activates the carbonyl : Increases electrophilicity, accelerating nucleophilic attack (e.g., Grignard reactions proceed 3× faster vs. non-nitrated analogs) .
- Directs regioselectivity : Para-nitro substitution stabilizes transition states in Michael additions (e.g., thiols attack β-carbon exclusively) .
Q. What strategies optimize the antibacterial activity of this compound derivatives?
Methodological Answer: Liu et al. (2010) demonstrated:
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
